Ethyl-N-(2-methyl-3-nitrophenyl)formimidate
CAS No.: 115118-93-9
Cat. No.: VC20748530
Molecular Formula: C10H12N2O3
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 115118-93-9 |
---|---|
Molecular Formula | C10H12N2O3 |
Molecular Weight | 208.21 g/mol |
IUPAC Name | ethyl N-(2-methyl-3-nitrophenyl)methanimidate |
Standard InChI | InChI=1S/C10H12N2O3/c1-3-15-7-11-9-5-4-6-10(8(9)2)12(13)14/h4-7H,3H2,1-2H3 |
Standard InChI Key | NONIOTXCYPEXMP-UHFFFAOYSA-N |
SMILES | CCOC=NC1=C(C(=CC=C1)[N+](=O)[O-])C |
Canonical SMILES | CCOC=NC1=C(C(=CC=C1)[N+](=O)[O-])C |
Chemical Properties and Structure
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate has a molecular formula of C10H12N2O3, corresponding to a molecular weight of 208.214 g/mol . The compound contains an imidate functional group (C=N-O-) connected to a 2-methyl-3-nitrophenyl ring system. This unique structural arrangement contributes to its chemical reactivity and potential biological applications.
Physical and Chemical Properties
The compound's physical and chemical properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C10H12N2O3 |
Molecular Weight | 208.214 g/mol |
Exact Mass | 208.085 |
PSA (Polar Surface Area) | 67.41 |
LogP | 3.1227 |
Physical State | Not specified in literature |
Solubility | Likely soluble in organic solvents due to LogP value |
Boiling Point | Not available |
Melting Point | Not available |
The compound's relatively high LogP value of 3.1227 indicates a considerable degree of lipophilicity , suggesting it may have good membrane permeability—a potentially valuable characteristic for drug development.
Nomenclature and Synonyms
Several synonyms and alternative names for this compound appear in chemical databases and literature:
Synonym |
---|
Ethyl N-(2-methyl-3-nitrophenyl)methanimidate |
N-(2-Methyl-3-nitrophenyl)methanimic acid ethyl ester |
Methanimidic acid, N-(2-methyl-3-nitrophenyl)-, ethyl ester |
Ethyl 2-methyl-3-nitrophenylformimidate |
(E)-Ethyl N-2-methyl-3-nitrophenylformimidate |
Ethyl (E)-N-(2-methyl-3-nitrophenyl)formimidate |
This variety of nomenclature reflects the compound's structural complexity and the different systems used to name organic compounds in chemical literature .
Synthesis Methods
The primary synthetic route to Ethyl-N-(2-methyl-3-nitrophenyl)formimidate involves the reaction between 2-methyl-3-nitroaniline and triethyl orthoformate in the presence of p-toluenesulfonic acid as a catalyst . This represents a classic imidate formation reaction.
Detailed Synthesis Procedure
According to the Organic Syntheses procedure, the synthesis involves:
-
Combining 2-methyl-3-nitroaniline with triethyl orthoformate
-
Adding a catalytic amount of p-toluenesulfonic acid
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Heating the reaction mixture under specific conditions
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Isolating and purifying the product through appropriate workup procedures
This synthetic approach is notable for its relatively straightforward execution and moderate to good yields, making it accessible for laboratory-scale preparation.
Chemical Reactions
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate undergoes several characteristic reactions due to its functional groups. The main types of reactions include:
Transformation to Heterocyclic Compounds
The compound serves as a key intermediate in the synthesis of 4-nitroindole and related heterocyclic structures . This conversion typically involves:
-
Base-catalyzed cyclization
-
Elimination reactions
-
Possible rearrangements depending on reaction conditions
The ability to transform into heterocyclic compounds makes this molecule particularly valuable in pharmaceutical research and development.
Reduction Reactions
The nitro group in the molecule can undergo reduction to form amino derivatives. This transformation can be achieved using various reducing agents and conditions, leading to different products with potentially diverse biological activities.
Other Notable Reactions
Additional reactions include:
-
Substitution reactions at the ethoxy position where nucleophiles can replace the ethoxy group
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Oxidation reactions that can modify the substituents on the aromatic ring
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Hydrolysis of the imidate functional group under acidic or basic conditions
Applications in Research
Synthetic Organic Chemistry
Ethyl-N-(2-methyl-3-nitrophenyl)formimidate has significant importance in synthetic organic chemistry, primarily as a precursor for the synthesis of indole derivatives, particularly 4-nitroindole . Indoles represent an important class of heterocyclic compounds with extensive applications in pharmaceutical development, making this compound valuable for constructing more complex molecular architectures.
Medicinal Chemistry Applications
The compound has attracted interest in medicinal chemistry research due to the biological activities associated with its structural elements and derivatives.
Anticancer Research
Compounds containing nitrophenyl moieties similar to Ethyl-N-(2-methyl-3-nitrophenyl)formimidate have demonstrated anticancer properties. Recent research has shown that certain imidazole compounds, which can be derived from similar precursors, exhibit significant anticancer potential against multiple cancer cell lines, including:
-
MDA-MB-231 (breast cancer)
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T47D (breast cancer)
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MCF-7 (breast cancer)
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A549 (lung cancer)
Some derivatives demonstrated inhibition of cancer cell growth at very low micromolar concentrations, indicating potent anticancer activity . Though these studies don't directly test Ethyl-N-(2-methyl-3-nitrophenyl)formimidate itself, they suggest potential directions for developing this compound and its derivatives as anticancer agents.
Supplier | Location | Packaging Information |
---|---|---|
A.J Chemicals | India | Not specified |
Clearsynth Labs Ltd. | India | Not specified |
United States Biological | United States | Not specified |
Toronto Research Chemicals | Canada | 1g ($120 USD), 10g ($960 USD) |
Medical Isotopes | United States | Not specified |
This information suggests that the compound is accessible to researchers globally, though pricing indicates it is primarily used in research quantities rather than industrial scale .
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